1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
The compound is related to a class of chemicals that have been synthesized through various methods, contributing to the development of organic synthesis techniques. For example, a study by Vydzhak and Panchishyn (2010) describes the synthesis of analogs to the mentioned compound, providing a route to derive a wide range of derivatives. This methodological advancement aids in exploring the chemical space for novel substances with potential applications in materials science, catalysis, and pharmaceuticals (R. Vydzhak & S. Y. Panchishyn, 2010).
Chemical Properties and Interactions
Research on the molecular structure and interaction of related compounds reveals their potential in forming structurally diverse libraries through reactions such as alkylation and ring closure. For instance, Roman (2013) utilized a dimethylamino-containing compound as a starting material in various reactions to generate a library of compounds, demonstrating the versatility and reactivity of such chemicals. This capability is essential for the development of new materials and bioactive molecules (G. Roman, 2013).
Application in Fluorescent Probes
A significant application of similar compounds is in the development of fluorescent probes. Wang et al. (2015) created probes based on the 1,2,5-triphenylpyrrole core for real-time monitoring of low carbon dioxide levels. This work highlights the potential use of such compounds in environmental monitoring, biomedical imaging, and analytical chemistry, where selective and sensitive detection of specific molecules or ions is crucial (Huan Wang et al., 2015).
Potential in Heterocyclic Chemistry
Compounds with dimethylaminoethyl groups are valuable in heterocyclic chemistry for synthesizing novel heterocyclic systems with potential pharmaceutical applications. Bialy and Gouda (2011) utilized a cyanoacetamide-based strategy to synthesize new benzothiophenes, demonstrating the role of similar compounds in synthesizing heterocyclic compounds with potential antitumor and antioxidant activities (S. A. Bialy & M. Gouda, 2011).
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-6-32-19-12-11-18(15-20(19)31-5)22-21(23(28)17-9-7-16(2)8-10-17)24(29)25(30)27(22)14-13-26(3)4/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIZOFEJSIEBL-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCN(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCN(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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